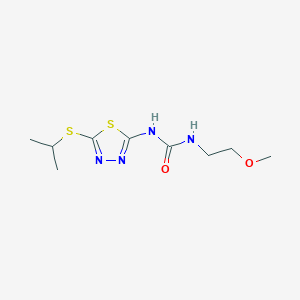
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of thiadiazole and urea functional groups
Preparation Methods
Synthetic routes for 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea typically involve the reaction of 5-(isopropylthio)-1,3,4-thiadiazole-2-amine with 2-methoxyethyl isocyanate. Reaction conditions often include solvents like dichloromethane or toluene, with the reaction temperature maintained between 0°C to room temperature. Industrial production methods may scale this up, incorporating more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation
Undergoes oxidation reactions, forming sulfoxide or sulfone derivatives.
Reduction
Can be reduced to yield thiol derivatives.
Substitution
Capable of nucleophilic substitution reactions, particularly at the urea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction type, often resulting in modified thiadiazole or urea structures.
Scientific Research Applications
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has shown potential in multiple scientific research areas:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules and agrochemicals.
Biology
Studied for its bioactive properties, including antimicrobial and antifungal activities.
Medicine
Investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry
Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may inhibit or modulate enzyme activities, interact with cellular receptors, or disrupt cell membrane integrity. These interactions can lead to various biological responses, including cell death, growth inhibition, or metabolic changes.
Comparison with Similar Compounds
Compared to other thiadiazole- and urea-based compounds, 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is unique in its combination of functional groups, which may confer distinct physicochemical properties and biological activities. Similar compounds include:
1-(5-Methylthio-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
1-(5-Isopropylthio-1,3,4-thiadiazol-2-yl)-3-ethylurea
These related compounds differ in their alkyl or alkoxy substituents, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S2/c1-6(2)16-9-13-12-8(17-9)11-7(14)10-4-5-15-3/h6H,4-5H2,1-3H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBIFYMLEDKUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2791518.png)
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate](/img/structure/B2791519.png)
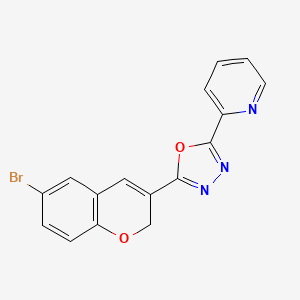
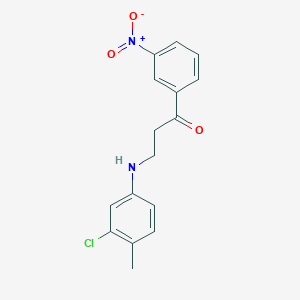

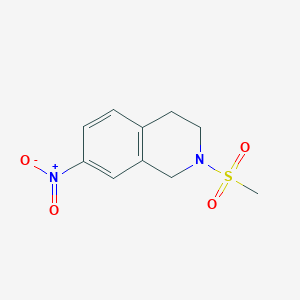
![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
![6-Acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2791529.png)
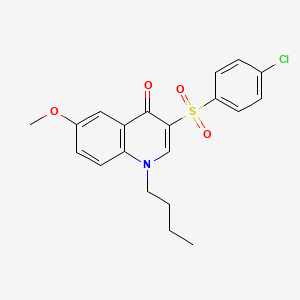
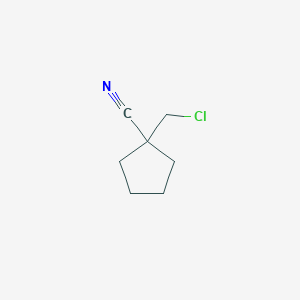
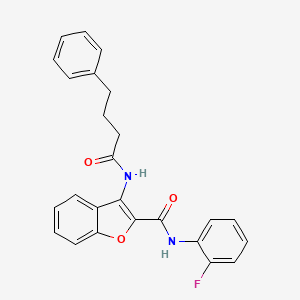

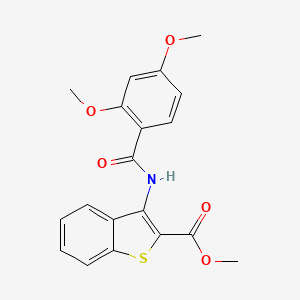
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
